
(4-Fluoro-3-methoxybenzyl)isobutylamine
Descripción general
Descripción
(4-Fluoro-3-methoxybenzyl)isobutylamine, also known as 4-FMA, is a synthetic molecule that has recently become popular in the scientific community due to its ability to act as a stimulant. 4-FMA is a derivative of the amphetamine family, and is known to have the same effects as other stimulants, such as increased alertness, energy, and focus. However, unlike other stimulants, 4-FMA has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Aplicaciones Científicas De Investigación
Due to its stimulant properties, (4-Fluoro-3-methoxybenzyl)isobutylamine has been studied extensively in the fields of neuroscience and pharmacology. Research has revealed that (4-Fluoro-3-methoxybenzyl)isobutylamine is a potent dopamine and norepinephrine reuptake inhibitor, meaning that it can increase the levels of these neurotransmitters in the brain. This makes (4-Fluoro-3-methoxybenzyl)isobutylamine an attractive candidate for studying the effects of dopamine and norepinephrine on behavior and cognition. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine has been studied as a potential treatment for ADHD, as it has been shown to increase focus and alertness in animal models.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-methoxybenzyl)isobutylamine is still not fully understood. However, it is believed that the compound works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, energy, and focus. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine is thought to increase the release of glutamate, which is a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluoro-3-methoxybenzyl)isobutylamine are still largely unknown. However, research has revealed that (4-Fluoro-3-methoxybenzyl)isobutylamine can increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and focus. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine has been shown to increase the release of glutamate, which is a neurotransmitter involved in learning and memory. It is also believed that (4-Fluoro-3-methoxybenzyl)isobutylamine may have some effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Fluoro-3-methoxybenzyl)isobutylamine has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine is a potent dopamine and norepinephrine reuptake inhibitor, making it an attractive candidate for studying the effects of these neurotransmitters on behavior and cognition. However, (4-Fluoro-3-methoxybenzyl)isobutylamine has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Direcciones Futuras
Given the increasing popularity of (4-Fluoro-3-methoxybenzyl)isobutylamine in the scientific community, there are a number of potential future directions for research. These include further studies into the mechanism of action of (4-Fluoro-3-methoxybenzyl)isobutylamine, as well as its effects on the cardiovascular system. Additionally, further research into the potential therapeutic applications of (4-Fluoro-3-methoxybenzyl)isobutylamine is warranted, as it may have potential as a treatment for ADHD and other conditions. Finally, further research into the long-term safety and efficacy of (4-Fluoro-3-methoxybenzyl)isobutylamine is needed, as it has not yet been approved for human use.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVCWSMKALDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



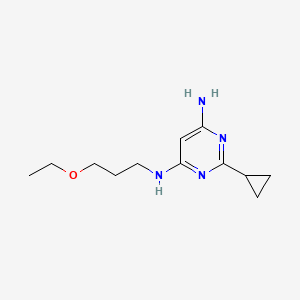

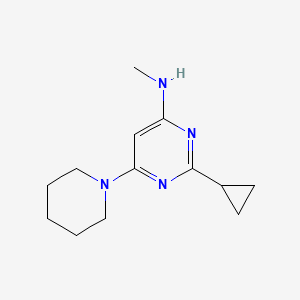



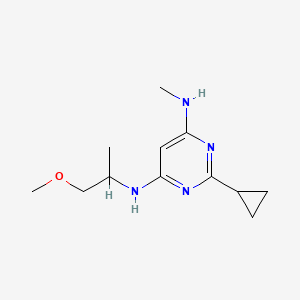
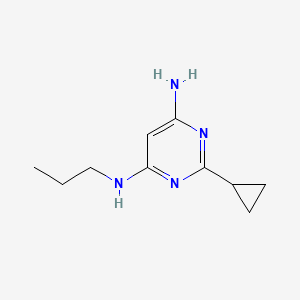
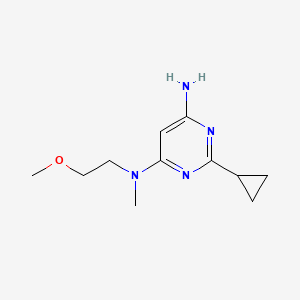


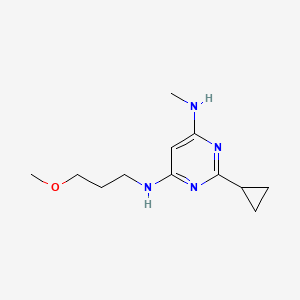
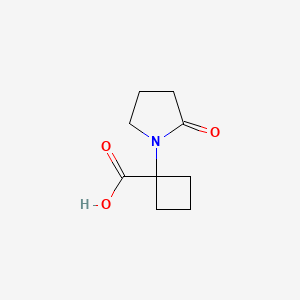
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)